3-Azido-4,4-dimethyloxolan-2-one
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Overview
Description
3-Azido-4,4-dimethyloxolan-2-one is a useful research compound. Its molecular formula is C6H9N3O2 and its molecular weight is 155.157. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Preparation and Use in Organic Synthesis : Azidoiodinanes, closely related to 3-Azido-4,4-dimethyloxolan-2-one, are utilized in the direct azidation of organic substrates. These compounds, prepared from benziodoxoles and trimethylsilyl azide, show potential in the azidation of alkanes, alkenes, and dimethylanilines under mild conditions, indicating the versatility of azido compounds in organic synthesis (Zhdankin et al., 1996).
Biological Activity and Drug Design
Antiviral Activity : 3'-Azido-2',3'-dideoxythymidine (AZT) is a well-known compound related to this compound, used in treating HIV/AIDS. It acts by inhibiting the HIV reverse transcriptase enzyme, showcasing the biological significance of azido compounds in drug design and antiviral therapies (Kemp et al., 1998).
Mechanism of Drug Resistance : Understanding the biochemical mechanisms of drug resistance, particularly in the context of HIV treatment with azido-containing compounds like AZT, provides insights into the challenges and opportunities in developing more effective antiretroviral therapies (Larder et al., 1989).
Molecular and Structural Studies
Charge Density Analysis : High-resolution X-ray diffraction studies of AZT, an azido compound, offer a detailed understanding of its electronic structure, crucial for designing improved drugs with fewer side effects. These studies shed light on the interactions and conformations that underpin the antiviral activity of azido nucleosides (Iruthayaraj et al., 2019).
Photoaffinity Labeling : Synthesis of photoaffinity analogs of azidothymidine provides tools for identifying and characterizing nucleotide-utilizing enzymes, advancing our understanding of drug-target interactions and facilitating the development of novel therapeutics (Mao et al., 1995).
Safety and Hazards
The safety data sheet for 3’-Azido-3’-deoxythymidine, a related compound, indicates that it is suspected of causing cancer . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .
Mechanism of Action
Target of Action
It is structurally similar to azidothymidine (azt), which targets the reverse transcriptase enzyme of the hiv virus .
Mode of Action
It incorporates into the DNA in an analogous manner to thymine triphosphate, preventing phosphodiester bond formation and further elongation of the DNA (chain termination) .
Biochemical Pathways
Azt, a structurally similar compound, affects the dna synthesis pathway by inhibiting the reverse transcriptase enzyme, thereby blocking the synthesis of full-length dna and inhibiting viral replication .
Pharmacokinetics
Azt, a structurally similar compound, is enzymatically transformed into the triphosphate nucleotide in vivo .
Result of Action
Azt, a structurally similar compound, inhibits viral replication by blocking the synthesis of full-length dna .
Properties
IUPAC Name |
3-azido-4,4-dimethyloxolan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-6(2)3-11-5(10)4(6)8-9-7/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPAQOABYPHYPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=O)C1N=[N+]=[N-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.